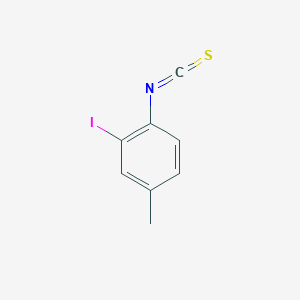
2-Iodo-4-methylphenyl Isothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-4-methylphenyl Isothiocyanate is an organic compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their biological activity and are widely used in organic synthesis and medicinal chemistry. The compound features an iodine atom and a methyl group attached to a phenyl ring, which is further connected to an isothiocyanate group.
Vorbereitungsmethoden
2-Iodo-4-methylphenyl Isothiocyanate can be synthesized through various methods. One common method involves the reaction of 2-iodo-4-methylphenylamine with thiophosgene. This reaction typically occurs under mild conditions and in the presence of a base such as triethylamine. Another method involves the use of carbon disulfide and di-tert-butyl dicarbonate as reagents, with the reaction being catalyzed by DMAP or DABCO .
Analyse Chemischer Reaktionen
2-Iodo-4-methylphenyl Isothiocyanate undergoes several types of chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.
Addition Reactions: The compound can react with amines to form thioureas.
Oxidation and Reduction:
Common reagents used in these reactions include amines, thiols, and various bases. The major products formed from these reactions are typically thioureas and other substituted isothiocyanates .
Wissenschaftliche Forschungsanwendungen
2-Iodo-4-methylphenyl Isothiocyanate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals
Wirkmechanismus
The mechanism of action of 2-Iodo-4-methylphenyl Isothiocyanate involves its ability to act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the modification of proteins and other biomolecules, potentially disrupting their normal function. The molecular targets and pathways involved are still under investigation, but it is believed that the compound can interfere with cellular processes by modifying key proteins and enzymes .
Vergleich Mit ähnlichen Verbindungen
2-Iodo-4-methylphenyl Isothiocyanate can be compared with other isothiocyanates such as phenyl isothiocyanate and 2-methylphenyl isothiocyanate. While all these compounds share the isothiocyanate functional group, the presence of the iodine atom in this compound makes it unique. This iodine atom can influence the compound’s reactivity and biological activity, potentially making it more effective in certain applications .
Similar compounds include:
- Phenyl isothiocyanate
- 2-Methylphenyl isothiocyanate
- 4-Methoxyphenyl isothiocyanate
These compounds differ in their substituents on the phenyl ring, which can affect their chemical properties and applications .
Eigenschaften
Molekularformel |
C8H6INS |
|---|---|
Molekulargewicht |
275.11 g/mol |
IUPAC-Name |
2-iodo-1-isothiocyanato-4-methylbenzene |
InChI |
InChI=1S/C8H6INS/c1-6-2-3-8(10-5-11)7(9)4-6/h2-4H,1H3 |
InChI-Schlüssel |
MAESLAPUUVLHAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)N=C=S)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


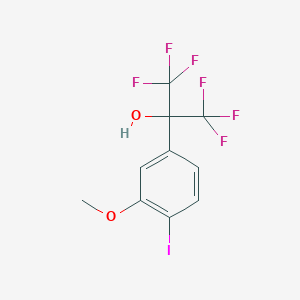
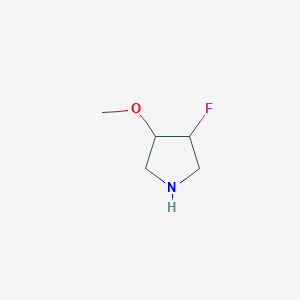
![8-Chloro-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13683935.png)
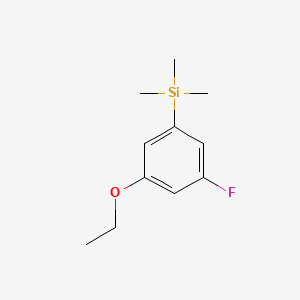
![2-[Boc(2-cyanoethyl)amino]butanoic Acid](/img/structure/B13683947.png)
![Tert-butyl 3-[(3,5-dimethoxyphenyl)methylene]azetidine-1-carboxylate](/img/structure/B13683958.png)
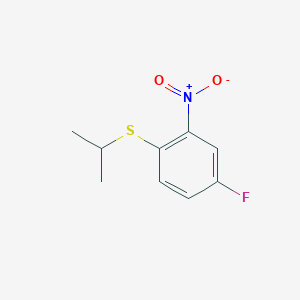
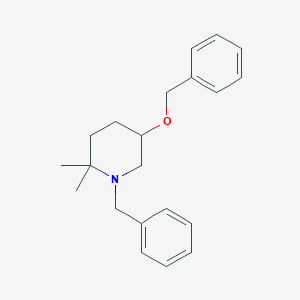
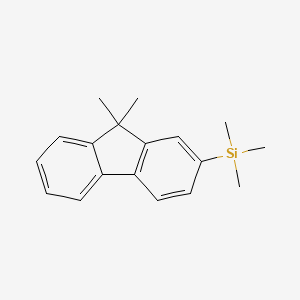
![2-(methylsulfonyl)-4-[(tetrahydro-2H-pyran-2-yloxy)methyl]pyrimidine](/img/structure/B13683984.png)
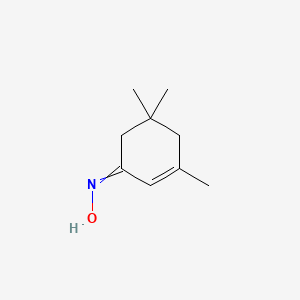
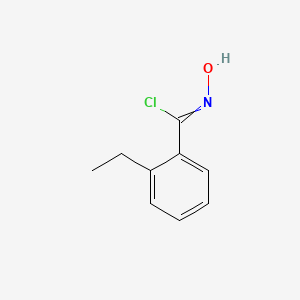

![2-Isothiocyanatobenzo[d]oxazole](/img/structure/B13684018.png)
